p-(Dimethylamino)benzaldehyde oxime
Overview
Description
p-(Dimethylamino)benzaldehyde oxime: is an organic compound with the molecular formula C9H12N2O. It is a derivative of p-(Dimethylamino)benzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry.
Mechanism of Action
Target of Action
It is structurally similar to benzaldehyde oxime , which undergoes Beckmann rearrangement to form benzamide . This suggests that p-(Dimethylamino)benzaldehyde oxime may interact with similar targets.
Mode of Action
Based on its structural similarity to benzaldehyde oxime , it can be hypothesized that it may undergo similar reactions. Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts . This reaction involves the migration of a substituent from the nitrogen atom to the carbonyl carbon atom .
Biochemical Pathways
The beckmann rearrangement of benzaldehyde oxime to benzamide suggests that it may affect pathways involving these compounds .
Result of Action
The beckmann rearrangement of benzaldehyde oxime to benzamide suggests that it may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From p-(Dimethylamino)benzaldehyde and Hydroxylamine Hydrochloride:
Reaction: p-(Dimethylamino)benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base.
Conditions: The reaction is typically carried out in methanol at room temperature.
Yield: This method yields a mixture of E- and Z-isomers, with the Z-isomer being predominant.
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Industrial Production Methods:
Method 1: Using N,N-dimethylaniline as a starting material, the compound can be synthesized through a reaction with formaldehyde and sodium nitrite, followed by hydrolysis.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidation typically leads to the formation of p-(Dimethylamino)benzoic acid.
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Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert the oxime group back to the corresponding amine.
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Substitution:
Reagents: Various electrophiles can react with the oxime group.
Products: Substitution reactions can lead to the formation of different derivatives, depending on the electrophile used.
Scientific Research Applications
Applications in Chemistry:
Organic Synthesis: p-(Dimethylamino)benzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds.
Analytical Chemistry: It is employed in the detection and quantification of certain functional groups in organic molecules.
Applications in Biology and Medicine:
Biological Staining: The compound is used in histochemical staining techniques to detect specific biomolecules.
Pharmaceutical Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Applications in Industry:
Dye Manufacturing: this compound is used in the production of dyes and pigments.
Chemical Sensors: It is utilized in the development of chemical sensors for detecting specific analytes.
Comparison with Similar Compounds
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p-(Dimethylamino)benzaldehyde:
Comparison: Both compounds share a similar structure, but p-(Dimethylamino)benzaldehyde lacks the oxime group, making it less reactive in certain chemical reactions.
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Benzaldehyde Oxime:
Comparison: Benzaldehyde oxime has a similar oxime group but lacks the dimethylamino substituent, which affects its reactivity and applications.
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p-(Dimethylamino)benzoic Acid:
Uniqueness:
Reactivity: The presence of both the dimethylamino and oxime groups in this compound makes it highly versatile in various chemical reactions.
Applications: Its unique structure allows for a wide range of applications in organic synthesis, analytical chemistry, and industrial processes.
Properties
IUPAC Name |
(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKADYTQMVUAG-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425919 | |
Record name | p-(Dimethylamino)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824960 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2929-84-2 | |
Record name | Benzaldehyde, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(Dimethylamino)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylaminobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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